(3E)-3-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide
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Overview
Description
(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a pyridine ring, and an amide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-(naphthalen-2-yloxy)acetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with 3-aminopyridine to form the amide linkage. The final step involves the formation of the imino group through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The naphthalene and pyridine rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures.
Pyridine derivatives: Compounds containing pyridine rings.
Amide derivatives: Compounds with amide linkages.
Uniqueness
(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE is unique due to its combination of naphthalene and pyridine rings, along with the imino and amide functionalities
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3E)-3-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C21H20N4O3/c1-15(11-20(26)23-18-7-4-10-22-13-18)24-25-21(27)14-28-19-9-8-16-5-2-3-6-17(16)12-19/h2-10,12-13H,11,14H2,1H3,(H,23,26)(H,25,27)/b24-15+ |
InChI Key |
LDVBYSIEZUIULB-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC2=CC=CC=C2C=C1)/CC(=O)NC3=CN=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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